molecular formula C9H9BrOS B13632575 3-((3-Bromophenyl)thio)propanal

3-((3-Bromophenyl)thio)propanal

Katalognummer: B13632575
Molekulargewicht: 245.14 g/mol
InChI-Schlüssel: BXDYKYYGEGVWPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((3-Bromophenyl)thio)propanal is an organic compound with the molecular formula C9H9BrOS It is characterized by the presence of a bromophenyl group attached to a thioether linkage, which is further connected to a propanal group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Bromophenyl)thio)propanal typically involves the reaction of 3-bromothiophenol with 3-chloropropionic acid. The process begins with the dissolution of 3-bromothiophenol in an aqueous sodium hydroxide solution, followed by heating at 100°C for 2 hours. After cooling the reaction mixture to 60°C, 3-chloropropionic acid is added, and the reaction is allowed to proceed overnight at 60°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-((3-Bromophenyl)thio)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: 3-((3-Bromophenyl)thio)propanoic acid.

    Reduction: 3-((3-Bromophenyl)thio)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-((3-Bromophenyl)thio)propanal has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-((3-Bromophenyl)thio)propanal involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thioether linkage can form covalent bonds with nucleophilic sites. The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various adducts. These interactions can modulate the activity of enzymes and other biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-((4-Bromophenyl)thio)propanal: Similar structure but with the bromine atom in the para position.

    3-((3-Chlorophenyl)thio)propanal: Similar structure with a chlorine atom instead of bromine.

    3-((3-Bromophenyl)thio)propanoic acid: The aldehyde group is oxidized to a carboxylic acid.

Uniqueness

3-((3-Bromophenyl)thio)propanal is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. The presence of the thioether linkage also adds to its distinct chemical properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C9H9BrOS

Molekulargewicht

245.14 g/mol

IUPAC-Name

3-(3-bromophenyl)sulfanylpropanal

InChI

InChI=1S/C9H9BrOS/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-5,7H,2,6H2

InChI-Schlüssel

BXDYKYYGEGVWPU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Br)SCCC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.